1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group, a nitro group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves nitration and trifluoromethylation reactionsThe reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases like sodium hydroxide.
Scientific Research Applications
1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .
Comparison with Similar Compounds
1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole can be compared with similar compounds such as:
1-Methyl-4-nitroimidazole: Similar in structure but lacks the trifluoromethyl group.
1-Methyl-2,4,5-trinitroimidazole: Contains multiple nitro groups, leading to different reactivity and applications.
5-Chloro-1-methyl-4-nitroimidazole: Contains a chloro group instead of a trifluoromethyl group, resulting in different chemical properties.
These comparisons highlight the unique properties of this compound, particularly its trifluoromethyl group, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-methyl-4-nitro-5-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c1-10-4(5(6,7)8)3(2-9-10)11(12)13/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZQFYYNFDAELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238415 |
Source
|
Record name | 1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245772-43-3 |
Source
|
Record name | 1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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